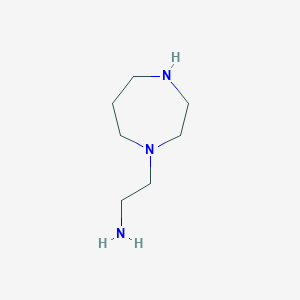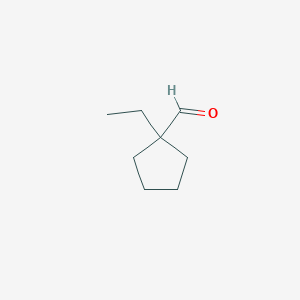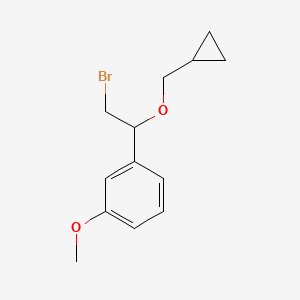
2-(1,4-Diazepan-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-yl)ethan-1-amine is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(1,4-Diazepan-1-yl)ethan-1-amine involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of chiral 1,4-diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to achieve high yields and enantioselectivity. The use of enzymatic methods, such as imine reductase-catalyzed reactions, is preferred due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine intermediate to form the diazepane ring.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Reductive Amination: Common reagents include imine reductases and hydrogen donors.
Substitution Reactions: Typical reagents include nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions are chiral 1,4-diazepanes, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-(1,4-Diazepan-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychological disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine
- 2-(4-methyl-1,4-diazepan-1-yl)-1-(2-methylphenyl)ethan-1-amine
Uniqueness
2-(1,4-Diazepan-1-yl)ethan-1-amine is unique due to its specific structural features and the high enantioselectivity achieved in its synthesis. This makes it a valuable compound for the development of chiral pharmaceuticals and other specialized applications .
Properties
CAS No. |
63872-67-3 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)ethanamine |
InChI |
InChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2 |
InChI Key |
BPWDBFGTCPZSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)

